N-(2-Oxo-propyl)-isonicotinamide
Description
N-(2-Oxo-propyl)-isonicotinamide is a synthetic organic compound characterized by an isonicotinamide moiety (a pyridine ring substituted with a carboxamide group) linked to a 2-oxo-propyl chain.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-(2-oxopropyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C9H10N2O2/c1-7(12)6-11-9(13)8-2-4-10-5-3-8/h2-5H,6H2,1H3,(H,11,13) |
InChI Key |
GQUOIJGGDBURRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs from Anti-Tubercular Studies
Key analogs synthesized via isonicotinic acid derivatization () include:
| Compound Name | Yield (%) | Key Substituents | Physical Properties |
|---|---|---|---|
| (S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide | 72 | Trifluoromethylphenyl, hydrazineyl | Pale yellow solid, m.p. 165–167°C |
| (S)-N-(4-(Methylthio)-1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)butan-2-yl)isonicotinamide | 64 | Methylthio, trifluoromethylphenyl | White solid, m.p. 142–144°C |
| (S)-N-(1-(2-(3-Chlorophenyl)hydrazineyl)-1-oxopropan-2-yl)isonicotinamide | 59 | 3-Chlorophenyl | White solid, m.p. 158–160°C |
Key Comparisons :
- Synthesis Efficiency : Higher yields (e.g., 72% vs. 26% for bulkier analogs) suggest that steric hindrance from substituents like methylthio groups reduces reaction efficiency .
- Bioactivity : The trifluoromethyl group in the first analog enhances lipophilicity and metabolic stability, a feature absent in N-(2-Oxo-propyl)-isonicotinamide but critical for anti-tubercular activity .
- Thermal Stability : Melting points (165–167°C vs. 142–144°C) indicate that aromatic substituents improve crystallinity and stability compared to aliphatic chains .
N-(2-(2-Oxopropyl)phenyl)acetamide (C₁₁H₁₃NO₂)
This compound () shares the 2-oxo-propyl group but replaces the pyridine ring with a phenyl-acetamide system.
| Property | This compound (Inferred) | N-(2-(2-Oxopropyl)phenyl)acetamide |
|---|---|---|
| Aromatic Core | Pyridine | Phenyl |
| Solubility | Moderate (polar solvents) | Low (nonpolar solvents) |
| Electron Density | High (due to pyridine N) | Moderate (amide-dominated) |
Chloro-Substituted Acetamides
lists compounds like 2-Chloro-N-isopropyl-N-(2-oxo-2-(thiophen-2-yl)ethyl)acetamide, which feature halogenation and heterocyclic substituents.
| Feature | This compound | Chloro-Substituted Analog |
|---|---|---|
| Halogenation | Absent | Present (Cl, trifluoromethyl) |
| Heterocyclic Groups | Pyridine | Thiophene, triazolyl |
| Lipophilicity (LogP) | ~1.2 (estimated) | ~2.5 (Cl increases hydrophobicity) |
Functional Implications : Halogenation in analogs improves membrane permeability but may increase toxicity risks. The absence of halogens in the target compound suggests a trade-off between safety and efficacy .
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